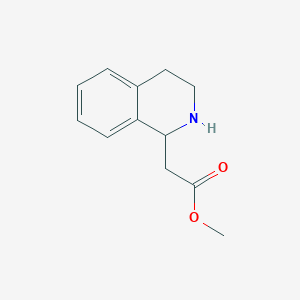

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Übersicht

Beschreibung

“Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate” is a chemical compound with the CAS Number: 91640-73-2 . It has a molecular weight of 205.26 and its IUPAC name is methyl 1,2,3,4-tetrahydro-1-isoquinolinylacetate .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2, is commonly used to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3 . This indicates that the compound has a tetrahydroisoquinoline core, which is a secondary amine with the chemical formula C9H11N .Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Dehydrogenation and Azomethine Ylides Formation

Research by Grigg and Heaney (1989) explored a dehydrogenation route for methyl 1,2,3,4-tetrahydroisoquinolin-2-yl-acetates, leading to the stereospecific generation of anti-azomethine ylides. This method involves palladium black in dimethylformamide and can also yield isoindoles from analogous reactions with methyl isoindolin-2-ylacetate. These products can be trapped by N-methylmaleimide, indicating potential for synthetic applications in organic chemistry (Grigg & Heaney, 1989).

Conversion into Dihydroisoquinolines

Sakane et al. (1974) demonstrated that treating N-nitroso-1,2,3,4-tetrahydroisoquinolines with a base results in the formation of 3,4-dihydroisoquinolines. This research provides a novel method for converting tetrahydroisoquinolines into dihydroisoquinolines, a significant step in synthetic organic chemistry (Sakane et al., 1974).

Redox-Annulation and Dual C-H Functionalization

Paul, Adili, and Seidel (2019) investigated redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with electron-deficient o-tolualdehydes. This process, which involves dual C-H functionalization, highlights the potential of tetrahydroisoquinolines in advanced synthetic strategies (Paul, Adili, & Seidel, 2019).

Improvement in Synthesis Methods

The work of Hong-rui (2011) focused on improving the synthesis process of 1-methyl-1,2,3,4-tetrahydroisoquinoline. By optimizing steps such as acetylation, cyclization, and reduction, the overall yield was significantly increased, demonstrating the evolving methodologies in the synthesis of tetrahydroisoquinoline derivatives (Hong-rui, 2011).

Novel Synthesis and Antimicrobial Activity

Research by Rao et al. (2020) led to the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using 1,2,3,4-tetrahydroisoquinoline. These novel compounds demonstrated antimicrobial activity, suggesting potential pharmaceutical applications (Rao et al., 2020).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents . The primary targets of this compound are likely to be related to these biological activities.

Mode of Action

It is known that thiq derivatives interact with their targets through various mechanisms, potentially involving the isomerization of iminium intermediates .

Biochemical Pathways

Given its structural similarity to other thiq derivatives, it may influence pathways related to neuroinflammation .

Result of Action

Given its structural similarity to other thiq derivatives, it may have antineuroinflammatory effects .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, and under -20°c for optimal stability .

Biochemische Analyse

Biochemical Properties

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation. The interaction between this compound and these enzymes can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in neurotransmission and neuroprotection. It can modulate the activity of neurotransmitter receptors, leading to changes in cell function and communication. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting or inhibiting specific cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as receptors, enzymes, and transporters, leading to either inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmitter activity. At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These enzymes catalyze the biotransformation of the compound, leading to the formation of metabolites that can participate in further biochemical reactions. The metabolic pathways of this compound also involve cofactors such as NADPH, which are essential for the enzymatic activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects. Understanding the transport mechanisms of this compound is crucial for predicting its pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The compound’s localization can also impact its interactions with other biomolecules, thereby modulating its overall biological effects .

Eigenschaften

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBDGYQTKXXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670630 | |

| Record name | Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91640-73-2 | |

| Record name | Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1388392.png)

![Ethyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1388393.png)

![{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine](/img/structure/B1388407.png)

![N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B1388412.png)